molecular formula C26H21BrO6 B12049191 Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12049191
M. Wt: 509.3 g/mol
InChI Key: OQVBJRABMRKFAN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as ethyl, benzyloxy, oxoethoxy, bromo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Bromo Group: The bromo group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of the Oxoethoxy Group: The oxoethoxy group can be formed through an esterification reaction involving an oxoethanol derivative.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo group.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-(2-hydroxyethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyethoxy group instead of a benzyloxy group.

    Ethyl 5-(2-(methoxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-chloro-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H21BrO6

Molecular Weight

509.3 g/mol

IUPAC Name

ethyl 6-bromo-5-(2-oxo-2-phenylmethoxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21BrO6/c1-2-30-26(29)24-19-13-22(31-16-23(28)32-15-17-9-5-3-6-10-17)20(27)14-21(19)33-25(24)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3

InChI Key

OQVBJRABMRKFAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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